Welcome to the BenchChem Online Store!
molecular formula C13H18O3 B134436 4-Hydroxy-3,5-diisopropylbenzoic Acid CAS No. 13423-73-9

4-Hydroxy-3,5-diisopropylbenzoic Acid

Cat. No. B134436
M. Wt: 222.28 g/mol
InChI Key: WYAZPCLFZZTVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08664452B2

Procedure details

360 ml sulphuric acid was added slowly to 25 ml chilled water at 10-15° C. to a round bottom flask supplied with a mechanical stirrer. To this stirred mass was charged p-hydroxy benzoic acid 100 g (0.72M) lot wise followed by Isopropyl alcohol 130 g (2.16M) at a temperature below 15° C. The reaction mass was finally heated to 60-65° C. for 4 hrs. After reaction completion the reaction mass was quenched in caustic solution and washed two times with toluene (400 ml). The aqueous layer obtained was acidified using aq. HCl solution. Precipitated solid was washed twice, each time with 250 ml of hot water and dried to obtain crude product. Crude solid was dissolved in 350 ml of methanol and treated with activated carbon, filtered and added into 1000 ml chilled water at about 10-15° C. The precipitate was filtered off and washed twice with 200 ml of water each time. After drying under vacuum at 70-75° C. up to a constant weight, 4-hydroxy-3,5-diisopropyl benzoic acid was obtained.
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
130 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.[OH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1.Cl>CO.C(O)(C)C>[OH:7][C:8]1[C:16]([CH:8]([CH3:16])[CH3:9])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[CH:11]([CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
360 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
130 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
supplied with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
After reaction completion the reaction mass
CUSTOM
Type
CUSTOM
Details
was quenched in caustic solution
WASH
Type
WASH
Details
washed two times with toluene (400 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer obtained
CUSTOM
Type
CUSTOM
Details
Precipitated solid
WASH
Type
WASH
Details
was washed twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each time with 250 ml of hot water and dried
CUSTOM
Type
CUSTOM
Details
to obtain crude product
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added into 1000 ml
TEMPERATURE
Type
TEMPERATURE
Details
chilled water at about 10-15° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed twice with 200 ml of water each time
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 70-75° C. up to a constant weight

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)O)C=C1C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.